molecular formula C15H16BrClN2S B5051462 1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine CAS No. 5262-21-5

1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine

Cat. No.: B5051462
CAS No.: 5262-21-5
M. Wt: 371.7 g/mol
InChI Key: JFTAQBYRUSMFBK-UHFFFAOYSA-N
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Description

1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound features a piperazine ring substituted with a bromothiophene and a chlorophenyl group, which may contribute to its unique chemical and biological properties.

Chemical Reactions Analysis

1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromothiophene and chlorophenyl groups may enhance the compound’s binding affinity and selectivity for these targets . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-[(4-Bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine can be compared with other piperazine derivatives, such as:

The unique combination of the bromothiophene and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2S/c16-12-8-15(20-11-12)10-18-4-6-19(7-5-18)14-3-1-2-13(17)9-14/h1-3,8-9,11H,4-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTAQBYRUSMFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385535
Record name 1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5262-21-5
Record name 1-[(4-bromothiophen-2-yl)methyl]-4-(3-chlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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